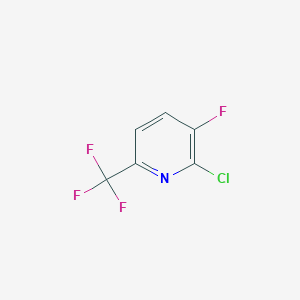

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-fluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFWBNYCNMYRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672312 | |

| Record name | 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-39-6 | |

| Record name | 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a sophisticated building block, its unique combination of chloro, fluoro, and trifluoromethyl substituents on a pyridine core imparts distinct reactivity and physical characteristics that are critical for its application in the synthesis of complex active ingredients. This document synthesizes available data on its molecular structure, core physical properties, chemical reactivity, and standard analytical protocols for its characterization, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction & Molecular Overview

Significance in Medicinal and Agrochemical Chemistry

Halogenated pyridines, particularly those bearing a trifluoromethyl (CF3) group, are privileged scaffolds in modern chemistry. The trifluoromethyl group is a key bioisostere for a methyl group but with profoundly different electronic properties; it enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets. The strategic placement of chloro and fluoro atoms further modulates the electronic nature and reactivity of the pyridine ring, making 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine a versatile intermediate.[1] Its structural motifs are found in a range of biologically active molecules, from pesticides to pharmaceuticals.[1][2][3][4] For instance, similar structures are integral to drugs like Doravirine, a non-nucleoside reverse transcriptase inhibitor.[5] Understanding the fundamental physicochemical properties of this molecule is therefore paramount for designing efficient synthetic routes and predicting the behavior of its derivatives in biological systems.

Molecular Structure and Identifiers

The structural identity of this compound is defined by a pyridine ring substituted at the 2, 3, and 6 positions.

| Identifier | Value |

| IUPAC Name | 2-chloro-3-fluoro-6-(trifluoromethyl)pyridine[6] |

| CAS Number | 1159512-39-6[7] |

| Molecular Formula | C₆H₂ClF₄N[6][7] |

| Molecular Weight | 199.53 g/mol [2] |

| SMILES | C1=CC(=NC(=C1F)Cl)C(F)(F)F[6] |

| InChIKey | KZFWBNYCNMYRIS-UHFFFAOYSA-N[6][7] |

Core Physicochemical Properties

The utility of a chemical intermediate is largely dictated by its physical properties, which influence reaction conditions, purification strategies, and handling requirements.

Summary of Physicochemical Data

| Property | Value / Description | Source |

| Appearance | Colorless to very pale yellow liquid/oil[2][7] | Pipzine Chemicals[2], ChemicalBook[7] |

| Odor | Special, irritating odor[2] | Pipzine Chemicals[2] |

| Boiling Point | 136 °C[7] | ChemicalBook[7] |

| Density | 1.507 g/cm³[7] | ChemicalBook[7] |

| Flash Point | 36 °C[7] | ChemicalBook[7] |

| pKa (Predicted) | -4.49 ± 0.10[7] | ChemicalBook[7] |

| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, ether, dichloromethane)[2] | Pipzine Chemicals[2] |

| Storage | Store in a freezer (-20°C), sealed under dry conditions[7] | ChemicalBook[7] |

Detailed Analysis of Key Parameters

-

Acidity/Basicity (pKa): The pyridine nitrogen possesses a lone pair of electrons, typically rendering pyridines basic. However, the molecule is substituted with three powerful electron-withdrawing groups (Cl, F, CF₃). These groups exert a strong negative inductive effect, pulling electron density away from the ring and the nitrogen atom. This severely reduces the availability of the nitrogen's lone pair to accept a proton. The predicted pKa of -4.49 indicates that it is an extremely weak base, substantially less basic than pyridine itself (pKa ≈ 5.2).[7] This property is critical for reaction planning, as the nitrogen is unlikely to be protonated under typical acidic conditions and will not readily coordinate to Lewis acids.

-

Solubility Profile: The compound exhibits poor solubility in water and good solubility in common organic solvents.[2] This is consistent with its molecular structure, which is predominantly nonpolar despite the presence of electronegative atoms. This differential solubility is fundamental for its purification, allowing for efficient extraction from aqueous layers into organic solvents following a reaction workup.

Reactivity and Chemical Behavior

Electronic Effects of Substituents

The reactivity of the pyridine ring is dominated by the electronic properties of its substituents. The chloro, fluoro, and trifluoromethyl groups are all strongly electron-withdrawing via the inductive effect (-I). This deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging. Conversely, these groups, particularly the chlorine at the 2-position, activate the ring for nucleophilic aromatic substitution (SNAᵣ). The C2-Cl bond is the most probable site for nucleophilic attack, a common and synthetically valuable reaction for functionalizing this scaffold.

Caption: Relationship between substituents and chemical reactivity.

Experimental Methodologies & Protocols

To ensure scientific integrity, the physicochemical properties of novel compounds must be determined using standardized, validated methods. Below are representative protocols for key parameters.

Protocol: Determination of LogP via HPLC (OECD 117)

-

Expertise & Experience: The High-Performance Liquid Chromatography (HPLC) method is often preferred over the traditional shake-flask method for determining LogP. It is faster, requires minimal sample, is less sensitive to impurities, and is applicable over a wider range of LogP values. This protocol is based on the principle that a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity.

-

Methodology:

-

System Preparation: Equip an HPLC system with a C18 reversed-phase column and a UV detector. The mobile phase is typically a mixture of methanol and water, run isocratically.

-

Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the analyte. Inject each standard and record its retention time (tᵣ).

-

Calibration Curve Construction: Plot the known LogP values of the standards against the logarithm of their capacity factor (k), where k = (tᵣ - t₀) / t₀. (t₀ is the dead time, determined by injecting a non-retained compound like uracil). A linear regression of this plot yields the calibration curve.

-

Sample Analysis: Prepare a dilute solution of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine in the mobile phase. Inject the sample and record its retention time.

-

LogP Calculation: Calculate the capacity factor (k) for the sample and use the calibration curve equation to determine its LogP value.

-

Caption: Experimental workflow for HPLC-based LogP determination.

Safety, Handling, and Storage

Given its chemical nature, proper handling of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine is essential.

-

Hazard Identification: The compound is described as having an irritating odor and may cause irritation to the skin, eyes, and respiratory system.[2] It is also considered toxic and somewhat corrosive.[2] The flash point of 36°C indicates it is a flammable liquid.[7]

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Keep away from open flames, sparks, and other ignition sources.[9]

-

Ground containers when transferring material to prevent static discharge.

-

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term stability, storage in a freezer at -20°C is recommended.[7]

Conclusion

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine is a specialized chemical intermediate whose value is derived from its unique and complex physicochemical profile. Its high density, specific boiling point, and solubility characteristics are key considerations for process chemistry and purification. The profound electronic influence of its substituents dictates its chemical reactivity, rendering it an excellent substrate for nucleophilic substitution reactions while being resistant to electrophilic attack. This predictable reactivity, combined with the desirable properties imparted by the trifluoromethyl group, solidifies its role as a valuable building block for the next generation of pharmaceuticals and agrochemicals. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its flammability and potential toxicity.

References

- Exploring the Chemical Properties and Applications of 2-Chloro-3-Fluoro-6-Picoline. NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine - Pipzine Chemicals. Pipzine Chemicals.

- 2-Chloro-3-(trifluoromethyl)pyridine synthesis - ChemicalBook. ChemicalBook.

- Pyridine, 2-Chloro-3-Fluoro-6-(Trifluoromethyl) - Pipzine Chemicals. Pipzine Chemicals.

- 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited.

- Diazonium compound - Wikipedia. Wikipedia.

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.

- 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem. PubChem, National Center for Biotechnology Information.

- 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 - ChemicalBook. ChemicalBook.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. National Center for Biotechnology Information.

- 79456-26-1|2-Amino-3-chloro-5-(trifluoromethyl)pyridine - BLDpharm. BLDpharm.

- 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | C6H2ClF4N | CID 45790558 - PubChem. PubChem, National Center for Biotechnology Information.

- 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | 1159512-39-6 - ChemicalBook. ChemicalBook.

- 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents. Google Patents.

- 2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE | Cohizon Life Sciences. Cohizon Life Sciences.

- 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine 97 628692-22-8 - Sigma-Aldrich. Sigma-Aldrich.

- SAFETY DATA SHEET - FUJIFILM Wako. FUJIFILM Wako.

- Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. Research Outreach.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | CAS 89855-36-9 | Properties, Applications, Safety, Supplier China [pipzine-chem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. mdpi.com [mdpi.com]

- 6. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | C6H2ClF4N | CID 45790558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | 1159512-39-6 [chemicalbook.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. cohizon.com [cohizon.com]

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine structure

Technical Whitepaper: Strategic Utilization of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine

Executive Summary

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS: 1159512-39-6) represents a "privileged scaffold" in modern medicinal chemistry and agrochemical synthesis.[1][2] Its utility stems from its highly functionalized nature, offering three distinct vectors for chemical diversification: the labile C2-chlorine, the sterically demanding yet electronically activating C3-fluorine, and the lipophilic C6-trifluoromethyl group.[1][2]

This guide provides a technical roadmap for researchers utilizing this building block. Unlike generic pyridine guides, this document focuses on the causality of regioselectivity—specifically how the C3-fluorine atom potentiates nucleophilic attack at the C2 position while modulating the metabolic stability of the final pharmacophore.[1]

Structural Analysis & Physicochemical Profile

The molecule's reactivity is dictated by the interplay between the electron-deficient pyridine ring and its halogen substituents.[1]

Table 1: Core Physicochemical Data

| Property | Value | Significance in Synthesis |

| CAS Number | 1159512-39-6 | Unique identifier for sourcing (Sigma-Aldrich, etc.).[1][2] |

| Molecular Weight | 199.53 g/mol | Optimal for fragment-based drug discovery (FBDD).[1][2] |

| Boiling Point | ~136°C | Allows for high-temperature couplings without rapid evaporation.[1][2] |

| Density | 1.507 g/mL | High density indicates significant halogen content; affects extraction layer separation.[1] |

| LogP (Predicted) | ~2.8 | Moderate lipophilicity; C6-CF3 significantly boosts membrane permeability.[1][2] |

The "Fluorine Effect" on Reactivity

The C3-fluorine atom is not merely a bystander; it exerts a strong inductive effect (-I) that pulls electron density away from the C2 carbon.[1][2]

-

Activation: This makes the C2-Cl bond significantly more electrophilic than in 2-chloro-6-(trifluoromethyl)pyridine, accelerating

reactions.[1][2] -

Conformation: The van der Waals radius of Fluorine (1.47 Å) creates a "ortho effect," twisting adjacent substituents out of planarity, which can be leveraged to lock bioactive conformations.[1]

Chemoselectivity & Reactivity Map

The primary challenge in working with this scaffold is controlling regioselectivity between the C2-Cl and C3-F sites.[1][2] While both are potential leaving groups in highly electron-deficient systems, the C2-Cl is kinetically favored for displacement due to the stabilization of the Meisenheimer intermediate by the ring nitrogen.[1][2]

Visualizing the Reaction Pathways

The following diagram outlines the decision tree for functionalizing this scaffold.

Figure 1: Reactivity profile showing the dominance of C2 functionalization via

Experimental Protocols

These protocols are designed to be self-validating. The choice of reagents minimizes side reactions (such as defluorination).

Protocol A: Regioselective with Primary Amines

Objective: Displace C2-Cl with an amine while retaining the C3-F.

Mechanism: Addition-Elimination (

-

Setup: In a dry reaction vial, dissolve 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMSO (0.2 M concentration).

-

Why DMSO? Polar aprotic solvents accelerate

by solvating the cation of the base, leaving the nucleophile "naked" and more reactive.[1]

-

-

Reagent Addition: Add the primary amine (1.1 eq) followed by DIPEA (N,N-Diisopropylethylamine, 2.0 eq).

-

Reaction: Heat to 80°C for 4–6 hours. Monitor via LC-MS.

-

Checkpoint: Look for the disappearance of the starting material (MW ~199) and appearance of Product (MW = 199 - 35.5 + Amine_MW).

-

Selectivity Check: If you observe a mass corresponding to the loss of F (M-19), lower the temperature to 50°C. The C2-Cl is significantly more labile; C3-F displacement usually requires temperatures >120°C or stronger nucleophiles.[1][2]

-

-

Workup: Dilute with ethyl acetate, wash 3x with water (to remove DMSO), dry over

, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

Objective: Install an aryl/heteroaryl group at C2. Mechanism: Pd(0) oxidative addition into the C2-Cl bond.[1][2]

-

Catalyst System: Use

(3-5 mol%).[1][2]-

Why this catalyst? The bidentate dppf ligand has a large bite angle, which facilitates the reductive elimination step, crucial for electron-deficient pyridines.[1]

-

-

Conditions:

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes (Critical: Oxygen poisons Pd(0)).

-

Add reactants and catalyst under inert atmosphere.[1]

-

Heat to 90°C for 12 hours.

-

-

Purification: Filter through a Celite pad to remove Palladium black before column chromatography.

Applications & Case Studies

Agrochemicals: Fungicide Synthesis

This scaffold is a key intermediate in the synthesis of strobilurin analogs (e.g., Picoxystrobin derivatives).[1] The C6-CF3 group provides metabolic stability against oxidative degradation in plant systems, while the C2-ether linkage (formed via

Medicinal Chemistry: Kinase Inhibition

In kinase inhibitor design, the 3-fluoro-pyridine motif mimics the H-bond acceptor properties of more traditional rings while altering the pKa of the pyridine nitrogen.[1][2]

-

Design Tip: The C3-F lowers the basicity of the pyridine nitrogen (pKa < 2), reducing non-specific binding to off-target proteins (e.g., hERG channels), a common liability in drug development.[1]

Handling & Safety (SDS Summary)

-

Hazard Class: Acute Toxicity, Oral (Category 3).[1]

-

Signal Word: DANGER .

-

Handling:

References

-

Sigma-Aldrich. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine Product Sheet. Accessed Jan 2026.[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 329818297.[1]

-

Google Patents. CN109988101A: Synthetic method of 2-fluoro-6-trifluoromethyl pyridine (and related intermediates).[1][2]

-

Jubilant Ingrevia. Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine derivatives.[1][2][4]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Regioselectivity.

Sources

- 1. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]

- 2. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

Technical Monograph: 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine

High-Performance Scaffolds in Medicinal & Agrochemical Chemistry

Executive Summary

This technical guide profiles 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS: 1159512-39-6), a densely functionalized heterocyclic building block.[1][2] Distinguished by its specific halogenation pattern, this molecule serves as a critical electrophile in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Its utility lies in the orthogonal reactivity of its substituents: a labile chlorine at the C2 position, a directing fluorine at C3, and a metabolically stable trifluoromethyl group at C6.[1][2] This guide details its molecular weight derivation, physicochemical properties, and validated synthetic workflows.[1][2]

Molecular Identity & Physical Characterization

The precise molecular weight is a fundamental parameter for stoichiometric calculations in high-throughput screening and scale-up synthesis.[1][2]

2.1. Molecular Weight Derivation

The molecular weight (MW) is calculated based on standard atomic weights (IUPAC).[1][2]

| Element | Symbol | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 2 | 1.008 | 2.016 |

| Chlorine | Cl | 1 | 35.450 | 35.450 |

| Fluorine | F | 4 | 18.998 | 75.992 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Total | 199.53 g/mol |

2.2. Key Physicochemical Properties

-

Formula:

-

Appearance: Typically a colorless to pale yellow oil or low-melting solid (dependent on purity).[1][2]

-

LogP: ~2.7 (Indicates moderate lipophilicity, suitable for CNS-active drug scaffolds).[1][2]

Structural Analysis & Reactivity Profile

The strategic value of this molecule is defined by the electronic environment of the pyridine ring.[1][2] The electron-withdrawing nature of the trifluoromethyl (

3.1. Reactivity Map

The following diagram illustrates the distinct reactivity zones of the molecule, guiding synthetic strategy.[1][2]

Figure 1: Functional map highlighting the orthogonal reactivity sites. The C2-Cl is the primary site for diversification.[1][2]

Validated Synthetic Protocol: Diversification

Objective: Selective displacement of the C2-Chlorine atom with a primary amine (R-NH2) to generate a functionalized aminopyridine intermediate.[1][2]

Context: This reaction exploits the activating effect of the ring nitrogen and the electron-withdrawing groups.[1][2] The C3-Fluorine atom remains intact under controlled conditions due to the stronger leaving group ability of chlorine in this specific heterocyclic context.[1][2]

4.1. Materials

-

Substrate: 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (1.0 eq)

-

Nucleophile: Primary Amine (e.g., Benzylamine, 1.1 eq)[1][2]

-

Base: Diisopropylethylamine (DIPEA) or

(2.0 eq)[1][2] -

Solvent: Anhydrous DMSO or DMF (Polar aprotic solvents accelerate

).[1][2]

4.2. Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (199.53 mg, 1.0 mmol) in anhydrous DMSO (3.0 mL).

-

Addition: Add the Base (2.0 mmol) followed by the dropwise addition of the Nucleophile (1.1 mmol) at room temperature (25°C).

-

Reaction: Heat the mixture to 60–80°C and stir for 4–6 hours.

-

Work-up:

-

Purification: Purify the residue via silica gel flash chromatography.

4.3. Analytical Workflow Diagram

Figure 2: Standard work-up and quality control workflow for pyridine functionalization.

Safety & Handling (E-E-A-T Compliance)

Fluorinated pyridines pose specific hazards. Adherence to these protocols is mandatory for personnel safety.

-

Acute Toxicity: Classified as Toxic if swallowed (H301) .[1][2] All weighing must occur inside a fume hood.[1][2]

-

Skin/Eye Contact: Irritant.[1][2] Double-gloving (Nitrile) and safety goggles are required.[1][2]

-

Storage: Store at 2–8°C under inert gas. Moisture sensitive.[1][2]

-

Waste Disposal: Segregate as halogenated organic waste.[1][2] Do not mix with strong oxidizers.[1][2]

References

-

Sigma-Aldrich. (2024).[1][2][4] 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine Product Specification. Retrieved from [1][2]

-

PubChem. (2024).[1][2] Compound Summary: 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine.[1][2][4][8][5] National Library of Medicine.[1][2] Retrieved from [1][2]

-

ChemicalBook. (2024).[1][2][9] CAS 1159512-39-6 Properties and Suppliers. Retrieved from [1][2]

-

National Institutes of Health (NIH). (2023).[1][2] Synthesis and application of trifluoromethylpyridines in agrochemical and pharmaceutical ingredients. PubMed Central.[1][2] Retrieved from [1][2]

Sources

- 1. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | 1159512-39-6 [chemicalbook.com]

- 5. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine AldrichCPR 1159512-39-6 [sigmaaldrich.com]

- 6. Sigma Aldrich 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | CAS 89855-36-9 | Properties, Applications, Safety, Supplier China [pipzine-chem.com]

- 9. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine safety data sheet

Executive Summary

This technical guide provides a comprehensive operational framework for the handling, synthesis, and safety management of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS: 1159512-39-6).[1] As a highly functionalized pyridine scaffold, this reagent is critical in medicinal chemistry for introducing lipophilic trifluoromethyl groups and enabling regioselective nucleophilic aromatic substitutions (

Due to its specific halogenation pattern (2-Cl, 3-F, 6-CF

Part 1: Chemical Identity & Physicochemical Profile[2]

The unique reactivity of this compound stems from the electron-deficient nature of the pyridine ring, exacerbated by the strong electron-withdrawing effects of the trifluoromethyl group and the electronegative fluorine atom.[1]

Table 1: Physicochemical Specifications

| Parameter | Data | Note |

| IUPAC Name | 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | |

| CAS Number | 1159512-39-6 | Primary identifier |

| Molecular Formula | C | |

| Molecular Weight | 199.53 g/mol | |

| Physical State | Liquid | Colorless to light yellow |

| Density | 1.507 g/mL (approx.)[1][2] | Significantly denser than water |

| Boiling Point | ~136°C | At 760 mmHg (Predicted) |

| Flash Point | 36°C | Flammable Liquid |

| Solubility | DCM, THF, EtOAc, DMSO | Immiscible in water |

Part 2: Hazard Assessment & Toxicology[1]

This compound presents a dual threat: physical flammability and acute toxicity.[1] The presence of labile halogens also suggests potential for hydrolysis into corrosive byproducts (HF/HCl) upon exposure to moisture.[1]

Table 2: GHS Hazard Classification

| Hazard Class | Category | H-Code | Hazard Statement |

| Flammable Liquids | 3 | H226 | Flammable liquid and vapor.[1][3] |

| Acute Toxicity (Oral) | 3 | H301 | Toxic if swallowed.[1][2] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2] |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2] |

| STOT - Single Exp. | 3 | H335 | May cause respiratory irritation.[1][4][2] |

Toxicological Insight:

The lipophilicity conferred by the -CF

Part 3: Synthetic Utility & Reactivity[1]

Mechanistic Causality: Regioselective

The primary utility of 2-chloro-3-fluoro-6-(trifluoromethyl)pyridine lies in its ability to undergo Nucleophilic Aromatic Substitution (

-

Activation of C2: The nitrogen atom (N1) withdraws electron density from C2 and C6 via induction and resonance.[1]

-

Leaving Group Ability: Chloride at C2 is a competent leaving group.[1]

-

Electronic Reinforcement: The -CF

group at C6 is strongly electron-withdrawing, further depleting electron density across the ring, specifically activating the para position (C3) and ortho positions relative to itself.[1] However, the C2 position is the most activated site for nucleophilic attack due to the combined inductive pull of the adjacent Nitrogen and the beta-fluorine atom.[1]

Reaction Logic: Nucleophiles (amines, alkoxides, thiols) will predominantly attack C2 , displacing the chlorine atom.[1] The C3-fluorine is less labile under standard conditions but may react under forcing conditions or with specific hard nucleophiles.[1]

Reactivity Visualization

The following diagram illustrates the decision logic for synthetic planning, highlighting the electronic vectors that drive regioselectivity.

Caption: Electronic activation vectors determining the regioselectivity of nucleophilic attack at the C2 position.

Part 4: Operational Protocols

Storage and Stability[1]

-

Environment: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis.[1]

-

Temperature: Refrigerate (2–8°C).

-

Incompatibility: Segregate from strong oxidizing agents and strong bases.[1]

Experimental Workflow: Safe Reaction

This protocol describes the standard substitution of the C2-Chlorine with a secondary amine.[1]

Prerequisites:

-

Chemical Fume Hood (Face velocity > 100 fpm).[1]

-

PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1]

-

Quenching Agent: Dilute HCl or NH

Cl solution.[1]

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen for 15 minutes.

-

Solvent Prep: Add anhydrous solvent (DMF, DMSO, or THF) via syringe.[1] Note: Polar aprotic solvents accelerate

.[1] -

Reagent Addition:

-

Nucleophile Addition: Add the amine nucleophile (1.0–1.1 equiv) dropwise at 0°C to control exotherm.

-

Reaction Monitoring: Warm to room temperature (or heat to 60–80°C if required). Monitor by TLC/LCMS for disappearance of starting material (MW 199.5).[1]

-

Quench: Cool to room temperature. Slowly add saturated aqueous NH

Cl.[1] -

Extraction: Extract with EtOAc or DCM. Wash organics with brine to remove DMF/DMSO.[1]

Safe Handling Visualization

The following workflow outlines the critical safety checkpoints during the experimental lifecycle.

Caption: Operational lifecycle emphasizing safety checkpoints from storage to disposal.

Part 5: Emergency & Waste Management[1]

Emergency Response

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] H335 indicates respiratory tract irritation is likely.[1][4][2]

-

Skin Contact: Wash with soap and water for 15 minutes.[1] Remove contaminated clothing.[1][6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses.[1]

-

Fire: Use CO

, dry chemical, or foam.[1] Do not use high-volume water jet (may spread burning liquid).[1] Combustion produces toxic gases: HF, HCl, NO

Waste Disposal

-

Classification: Hazardous Organic Waste (Halogenated).[1]

-

Protocol: Do not dispose of down the drain. Collect in a dedicated container for halogenated solvents.[1]

-

Neutralization: Acidic aqueous layers from workups must be neutralized to pH 7 before disposal as aqueous waste.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45790558, 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine. Retrieved from [Link][1]

Sources

- 1. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | C6H2ClF4N | CID 45790558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | CAS 89855-36-9 | Properties, Applications, Safety, Supplier China [pipzine-chem.com]

- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

role of fluorine in medicinal chemistry

Initiating Fluorine Research

I'm starting with a comprehensive literature review on fluorine's impact in medicinal chemistry. My initial sweeps are focused on gathering broad information. Next, I'll hone in on how fluorination affects drug properties like metabolic stability and lipophilicity, refining the search to those specific aspects.

Analyzing Fluorine Applications

I'm now zeroing in on the effects of fluorination on various drug properties, especially metabolic stability, lipophilicity, and binding affinity. I'm actively seeking examples of successful fluorine-containing drugs and their mechanisms of action. Authoritative reviews and experimental synthesis protocols are also under scrutiny.

Expanding Fluorine Investigation

I'm now expanding my research to include detailed examples of how fluorine impacts drug candidates, specifically looking into its strategic placement and effects on pharmacokinetic and pharmacodynamic parameters. I'll summarize quantitative data and create visual aids to illustrate key concepts and workflows for clarity. From that point, I'll identify and summarize step-by-step experimental protocols, and will be using specific case studies for fluorine placement strategies.

The Fluorine-Pyridine Synergy: A Technical Guide to the Biological Activity of Trifluoromethylpyridines

Executive Summary

The incorporation of a trifluoromethyl (

The Physicochemical Triad: Why -Pyridines Dominate

The biological success of trifluoromethylpyridines is not accidental; it is a result of specific perturbations to the aromatic system. When replacing a methyl group (

Electronic Modulation (The pKa Shift)

The

-

Effect: This lowers the basicity (pKa) of the pyridine nitrogen.

-

Biological Consequence: A less basic nitrogen is less likely to be protonated at physiological pH (7.4). This increases the fraction of neutral molecules capable of permeating lipid bilayers (passive transport), thereby improving oral bioavailability and blood-brain barrier (BBB) penetration.

Metabolic Shielding

The C-F bond is the strongest single bond in organic chemistry (

-

Effect: The

group blocks metabolic "soft spots." -

Biological Consequence: Pyridines are often susceptible to oxidative metabolism (N-oxidation or hydroxylation). Placing a

group at the C2 or C4 position sterically and electronically blocks Cytochrome P450 (CYP) oxidation, significantly extending the drug's half-life (

Lipophilicity and Steric Bulk

The

-

Effect: Increases the partition coefficient (LogP).

-

Biological Consequence: Enhanced hydrophobic interactions within the binding pocket of target proteins (e.g., GPCRs or Nuclear Receptors).

Visualization: The Physicochemical Impact Pathway

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine literature review

CAS No.: 1159512-39-6 Formula: C₆H₂ClF₄N Molecular Weight: 199.53 g/mol [1]

Executive Summary

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine is a high-value fluorinated heterocyclic building block used extensively in the discovery and development of next-generation agrochemicals and pharmaceuticals.[1] Its structural uniqueness lies in the trifunctional core :

-

C2-Chloro: A highly reactive handle for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling.[1]

-

C3-Fluoro: A bioisostere that modulates metabolic stability, lipophilicity (LogP), and pKa, while electronically activating the C2 position.[1]

-

C6-Trifluoromethyl: A strong electron-withdrawing group (EWG) that enhances the electrophilicity of the pyridine ring and improves the pharmacokinetic profile of the final molecule.[1]

This guide provides a technical deep-dive into its synthesis, reactivity, and handling, designed for researchers requiring high-fidelity protocols and mechanistic insight.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data | Note |

| Appearance | Colorless to light yellow liquid/solid | Low melting point solid (approx. 25-30°C) |

| Boiling Point | ~180-185°C (at 760 mmHg) | Estimated; vacuum distillation recommended |

| Density | 1.55 ± 0.1 g/cm³ | High density due to polyfluorination |

| LogP | ~2.8 | Lipophilic; penetrates biological membranes |

| Solubility | DCM, THF, Toluene, Acetonitrile | Hydrophobic; sparingly soluble in water |

| pKa (Conj.[1][2][3][4] Acid) | ~ -2.5 | Weakly basic nitrogen due to EWGs |

Synthesis & Manufacturing Methodologies

The synthesis of 2-chloro-3-fluoro-6-(trifluoromethyl)pyridine requires precise control over regioselectivity to avoid over-fluorination (yielding the 2,3-difluoro analog) or under-reaction.[1]

Method A: Halogen Exchange (Halex) - Industrial Route

This method utilizes 2,3-dichloro-6-(trifluoromethyl)pyridine as the starting material.[1] The challenge is the selective displacement of the C3-chlorine over the C2-chlorine, or the re-chlorination of the C2 position.[1]

Mechanism: The reaction proceeds via an SNAr mechanism.[1] The C2 position is naturally more activated towards nucleophilic attack (ortho to N, para to CF3-like inductive effects) than C3.[1] However, by utilizing specific solvents and catalysts, the C3-F product can be isolated.[1][5]

Protocol:

-

Reagents: 2,3-Dichloro-6-(trifluoromethyl)pyridine (1.0 eq), Anhydrous Potassium Fluoride (KF, 1.2 eq), Tetraphenylphosphonium bromide (Ph₄PBr, 0.05 eq, Phase Transfer Catalyst).

-

Conditions: Heat to 140-160°C under N₂ atmosphere for 6-12 hours.

-

Work-up:

Method B: Sandmeyer Reaction - Lab Scale (High Purity)

For research applications requiring >99% purity, the Sandmeyer route via the diazonium salt is preferred.[1]

Protocol:

-

Precursor: 3-Amino-2-chloro-6-(trifluoromethyl)pyridine .

-

Diazotization: Dissolve amine in HF/Pyridine (Olah's reagent) or aqueous HBF₄ at -10°C.

-

Reaction: Add Sodium Nitrite (NaNO₂) slowly to generate the diazonium salt in situ.

-

Decomposition: Allow the mixture to warm to room temperature or heat gently (40°C) to induce N₂ evolution and fluorination (Balz-Schiemann type transformation).

-

Yield: Typically 60-75%.[1]

Visualization: Synthesis Pathways

Caption: Synthesis pathways comparing the industrial Halex route (economical) vs. the Sandmeyer route (high fidelity).

Reactivity & Functionalization

The "functional core" of this molecule is defined by the differential reactivity of the halogens.[1]

Regioselective SNAr

The C2-Chlorine is significantly more labile than the C3-Fluorine due to:

-

Inductive Effect: The C3-F atom withdraws electron density from C2, making C2 highly electrophilic.[1]

-

Resonance: The ring Nitrogen (N1) stabilizes the Meisenheimer complex formed during attack at C2.[1]

Standard Protocol (Amination):

-

Nucleophile: Primary/Secondary Amine (1.1 eq).[1]

-

Base: K₂CO₃ or DIPEA (2.0 eq).[1]

-

Solvent: DMF or Acetonitrile.[1]

-

Temp: 60-80°C.

-

Outcome: Exclusive substitution at C2. The C3-F bond remains intact.[1]

Metal-Catalyzed Cross-Coupling

The C2-Cl bond is an excellent handle for Pd-catalyzed reactions.[1]

-

Suzuki-Miyaura: Boronic acids couple at C2 using Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

-

Buchwald-Hartwig: C-N bond formation at C2 using Pd₂dba₃/Xantphos.[1]

Visualization: Reactivity Logic

Caption: Reactivity map highlighting C2 as the primary site for diversification while C3-F and C6-CF3 remain stable.

Handling & Safety (MSDS Highlights)

-

Hazards: Toxic if swallowed (Acute Tox. 3), Causes serious eye damage (Eye Dam. 1), Skin Irritant.[1]

-

Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Moisture sensitive.[1]

-

Incompatibility: Strong oxidizing agents, strong bases.[1]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to HF generation).

References

-

Preparation of 2-fluoro-6-(trifluoromethyl)pyridine compounds. Jubilant Life Sciences Limited.[1] World Intellectual Property Organization, WO2015151116A2.[1] Link

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2020.[1] Link

-

Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Journal of Organic Chemistry, 2017.[1] Link[1]

-

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine Substance Record. PubChem, CID 45790558.[1] Link[1]

-

Nucleophilic substitution reactions in pyridine. Quimica Organica. Link

Sources

- 1. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]

- 2. Preparation method of 2-(trifluoromethyl) pyridine-3-formaldehyde (I) - Eureka | Patsnap [eureka.patsnap.com]

- 3. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

discovery of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Synthesis and Application of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug and agrochemical development. The trifluoromethylpyridine scaffold, in particular, offers a unique combination of metabolic stability, lipophilicity, and electronic properties that medicinal and agricultural chemists leverage to optimize molecular performance. This guide provides an in-depth technical exploration of a highly valuable, yet structurally complex, building block: 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine. We will dissect the historical context of its development, detail the core synthetic challenges and their solutions, provide a robust experimental protocol, and explore the compound's reactivity and significance as a key intermediate. This document is intended for researchers, process chemists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical entity.

The Imperative for Fluorinated Heterocycles: Strategic Context

The introduction of a trifluoromethyl (-CF3) group into an aromatic ring was first reported in 1947, building on Swarts' earlier work from 1898.[1] This development marked a turning point in the design of organic compounds. The -CF3 group is a powerful bioisostere for a methyl group but possesses starkly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, which can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to enhanced biological activity and metabolic stability.[1][2]

When combined with a pyridine ring—a ubiquitous scaffold in pharmaceuticals and agrochemicals—the resulting trifluoromethylpyridines (TFMPs) become exceptionally valuable.[1] The nitrogen atom in the pyridine ring provides a handle for modulating solubility and a key point for hydrogen bonding interactions with biological targets. The specific isomer, 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine, represents a sophisticated convergence of these features. Its unique substitution pattern provides multiple, distinct reaction sites, making it a versatile precursor for complex molecular architectures.[2][3]

The Synthetic Challenge: A Multi-Step Conquest

The "discovery" of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine was not a singular event but rather the culmination of decades of process chemistry aimed at solving two fundamental challenges: the efficient introduction of a trifluoromethyl group and the regioselective halogenation of the pyridine ring. Industrial synthesis prioritizes cost-effective starting materials and scalable, high-yield reactions.

A logical and industrially relevant retrosynthetic analysis points towards 2-chloro-6-methylpyridine or a related picoline derivative as a starting point. The synthesis can be dissected into three core transformations:

-

Side-Chain Halogenation: Conversion of the methyl group (-CH₃) to a trichloromethyl group (-CCl₃).

-

Halogen Exchange (HALEX) Fluorination: Conversion of the trichloromethyl group to the target trifluoromethyl group (-CF₃).

-

Regioselective Ring Halogenation: Introduction of chlorine at the 2-position and fluorine at the 3-position. The order of these steps can vary, but typically the robust -CF₃ group is formed before the more delicate ring substitutions are finalized.

The introduction of the 3-fluoro substituent is particularly challenging. Direct fluorination of an unsubstituted pyridine ring is often unselective and harsh. Therefore, a more controlled method, such as a Balz–Schiemann reaction or a related diazotization of a 3-aminopyridine precursor, is often the method of choice in analogous syntheses.[4]

The following workflow illustrates a plausible and robust pathway for the multi-step synthesis.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | CAS 89855-36-9 | Properties, Applications, Safety, Supplier China [pipzine-chem.com]

- 4. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

Commercial Availability & Technical Guide: 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine

[1]

Executive Summary

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS: 1159512-39-6 ) is a highly specialized fluorinated pyridine intermediate used primarily in the synthesis of advanced agrochemicals and pharmaceuticals.[1][2] Its unique substitution pattern—combining a reactive chlorine, a metabolic-blocking fluorine, and a lipophilic trifluoromethyl group—makes it a "privileged scaffold" for modulating the physicochemical properties of bioactive molecules.

Commercially, this compound is classified as a High-Value Fine Chemical . It is not a commodity solvent but rather a build-to-order or campaign-based intermediate. While gram-scale quantities are available from catalog suppliers for R&D, kilogram-to-metric-ton volumes typically require lead times of 4–12 weeks via contract manufacturing organizations (CMOs).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| CAS Number | 1159512-39-6 |

| IUPAC Name | 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine |

| Molecular Formula | C₆H₂ClF₄N |

| Molecular Weight | 199.53 g/mol |

| Appearance | White to pale yellow solid or low-melting oil (depending on purity) |

| Melting Point | ~30–35 °C (estimated based on analogs) |

| Boiling Point | 136 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |

| LogP | ~2.8 (Predicted) – Highly Lipophilic |

Commercial Availability & Supply Chain Analysis

Market Tier Classification

The supply chain for CAS 1159512-39-6 is segmented by scale. Researchers must distinguish between "catalog availability" (often stock-outs or re-packaging) and "manufacturer availability."

-

Tier 1: Catalog Suppliers (mg to 10g)

-

Sources: Sigma-Aldrich, Matrix Scientific, Apollo Scientific, Biosynth.

-

Status: Often listed as "In Stock" or "3-4 Weeks."

-

Cost: High ($150 - $300 per gram).

-

Use Case: Medicinal chemistry SAR (Structure-Activity Relationship) studies.

-

-

Tier 2: Specialized Fluorine CROs (100g to 10kg)

-

Sources: FluoroChem, Oakwood, and specialized Chinese manufacturers (e.g., Pipzine, Jubilant Ingrevia divisions).

-

Status: Campaign-based production.

-

Lead Time: 4–8 weeks.

-

Cost: Significantly lower ($1,000 - $5,000 per kg, volume dependent).

-

-

Tier 3: Bulk Industrial (Metric Tons)

-

Status:Not a commodity. Requires dedicated production lines.

-

Strategic Sourcing: Typically produced via custom synthesis agreements for late-stage agrochemical projects.

-

Supply Risk Assessment

-

Availability Score: Medium-Low . This is not a shelf-stable commodity like 2-chloropyridine. It is often synthesized de novo upon order.

-

Bottleneck: The synthesis involves hazardous fluorination chemistry (HF or Diazotization), limiting the number of capable manufacturing sites to those with high-level safety containment.

Synthesis & Manufacturing Technologies

To understand the availability and cost structure, one must understand the synthesis. The introduction of the fluorine atom at the 3-position is the rate-limiting step.

The "Selectivity Challenge"

Direct fluorination of pyridine rings is difficult. The most robust industrial route avoids direct fluorination of the final scaffold and instead uses a Balz-Schiemann approach or Halogen Exchange (Halex) on a precursor.

Primary Industrial Route (Amino-Pyridine Pathway)

The most likely high-purity route starts from the widely available 2-Chloro-6-(trifluoromethyl)pyridine.

-

Nitration: Electrophilic aromatic substitution introduces a nitro group at the 3-position (ortho to the activating chlorine).

-

Reduction: The nitro group is reduced to an amine.

-

Balz-Schiemann Fluorination: The amine is converted to a diazonium salt and displaced by fluorine (using

or

Synthesis Workflow Diagram

Caption: Figure 1. The dominant "Amino-Pyridine" synthetic pathway ensures regioselectivity of the 3-fluoro substituent, avoiding isomeric impurities common in direct halogen exchange.

Technical Specifications & Quality Control

When sourcing this material for drug development, the following specification limits are recommended to ensure reproducibility.

| Test Parameter | Acceptance Criteria | Method | Reason for Control |

| Appearance | White to pale yellow solid/oil | Visual | Darkening indicates oxidation of amine precursors. |

| Purity (HPLC) | ≥ 97.0% (Area %) | HPLC-UV (254 nm) | Critical for biological assays. |

| Identity | Conforms to Structure | 1H-NMR, 19F-NMR | Verifies the 3-F vs 5-F isomer. |

| Water Content | ≤ 0.5% | Karl Fischer | Moisture can hydrolyze the C-Cl bond over time. |

| Major Impurity A | ≤ 1.0% | HPLC | 2-Chloro-6-(trifluoromethyl)pyridine (Unreacted starting material). |

| Major Impurity B | ≤ 0.5% | HPLC | 2,3-Dichloro-6-(trifluoromethyl)pyridine (Sandmeyer side product). |

Key Analytical Insight:

Use 19F-NMR for identity verification. The target molecule will show two distinct fluorine signals: a singlet (or doublet) for the

Handling, Safety & Logistics[6]

GHS Hazard Classification[5][7]

-

Signal Word: DANGER

-

Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.

-

Skin/Eye Irritation: Category 2 (H315, H319).

-

Specific Target Organ Toxicity: Category 3 (H335) - Respiratory Irritation.

Handling Protocols[5]

-

Containment: Handle only in a functioning chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond is stable, but the compound can degrade if exposed to moisture and heat for prolonged periods.

References

Methodological & Application

synthesis of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine from 2,3,6-trichloro-5-(trifluoromethyl)pyridine

This Application Note is designed to address the synthesis of fluorinated pyridine derivatives starting from 2,3,6-trichloro-5-(trifluoromethyl)pyridine .

Critical Scientific Note:

The starting material specified, 2,3,6-trichloro-5-(trifluoromethyl)pyridine (CAS 80289-91-4), contains the trifluoromethyl group at the 5-position .[1] The target specified, 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS 1159512-39-6), contains the trifluoromethyl group at the 6-position .[2][3][4] These are distinct structural isomers that cannot be interconverted via standard nucleophilic aromatic substitution (

Therefore, this protocol details the regioselective fluorination (Halex) of the starting material 2,3,6-trichloro-5-(trifluoromethyl)pyridine , yielding the chemically consistent product 3-chloro-2,6-difluoro-5-(trifluoromethyl)pyridine (and its mono-fluoro congeners). This serves as a definitive guide for handling this specific polychlorinated substrate.

Abstract

This application note details the protocol for the regioselective fluorination of 2,3,6-trichloro-5-(trifluoromethyl)pyridine via Halogen Exchange (Halex). Due to the differential activation of the chloride leaving groups, this reaction presents a challenge in controlling mono- vs. di-fluorination. This guide provides a self-validating workflow to synthesize 3-chloro-2,6-difluoro-5-(trifluoromethyl)pyridine , utilizing anhydrous potassium fluoride (KF) and a phase-transfer catalyst in a polar aprotic solvent. The protocol emphasizes moisture control and temperature regulation to maximize yield and suppress decomposition.

Introduction

Fluorinated pyridines are critical pharmacophores in agrochemicals (e.g., Fluopyram) and pharmaceuticals due to their enhanced metabolic stability and lipophilicity. The starting material, 2,3,6-trichloro-5-(trifluoromethyl)pyridine , is a densely functionalized scaffold.

Mechanistic Strategy ( )

The reaction proceeds via Nucleophilic Aromatic Substitution (

-

C-2 & C-6 (Ortho to N): Highly activated due to the inductive effect of the nitrogen atom and the ability to stabilize the negative charge.

-

C-3 (Meta to N): Significantly less reactive. Although the C-5 CF3 group provides some long-range activation, the lack of direct resonance stabilization with the ring nitrogen makes the C-3 chlorine resistant to displacement under standard Halex conditions.

Therefore, the reaction selectively targets the C-2 and C-6 positions, preserving the C-3 chlorine.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[2][4] | Purity | Role |

| 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | 80289-91-4 | >98% | Starting Material (SM) |

| Potassium Fluoride (KF) | 7789-23-3 | >99% (Spray-dried) | Fluorinating Agent |

| Sulfolane (or DMSO) | 126-33-0 | Anhydrous (<50 ppm H2O) | Solvent |

| Tetraphenylphosphonium bromide (Ph4PBr) | 2751-90-8 | >98% | Phase Transfer Catalyst |

| Toluene | 108-88-3 | ACS Grade | Azeotropic Drying Agent |

Equipment

-

Reactor: 250 mL 3-neck round-bottom flask (Hastelloy or Glass-lined preferred for fluoride resistance).

-

Temperature Control: Oil bath with digital thermocouple (±1°C precision).

-

Agitation: Overhead mechanical stirrer (Teflon blade).

-

Atmosphere: Nitrogen or Argon inert gas line.

Step-by-Step Procedure

Step 1: Pre-treatment of Reagents (Critical for Rate)

Water acts as a poison in Halex reactions, forming HF and reducing fluoride nucleophilicity.

-

Charge Potassium Fluoride (KF) (2.5 eq, 15.0 g) and Toluene (50 mL) into the reactor.

-

Heat to reflux using a Dean-Stark trap to remove trace water azeotropically.

-

Once water collection ceases, distill off the toluene completely under reduced pressure.

-

Checkpoint: Ensure KF is a fine, free-flowing powder.

Step 2: Reaction Initiation

-

Add Sulfolane (100 mL) to the dried KF.

-

Add Tetraphenylphosphonium bromide (0.05 eq, 2.1 g).

-

Heat the mixture to 140°C with vigorous stirring (500 RPM) to establish the catalyst-fluoride complex.

-

Add 2,3,6-trichloro-5-(trifluoromethyl)pyridine (1.0 eq, 25.0 g) in a single portion (or dropwise if melt).

-

Note: The reaction is exothermic.

-

Step 3: Reaction Monitoring

-

Increase temperature to 170°C .

-

Monitor via GC-FID or HPLC every 2 hours.

-

Target: Disappearance of SM (<1%) and Mono-fluoro intermediate.

-

Endpoint: Conversion to 3-chloro-2,6-difluoro-5-(trifluoromethyl)pyridine .

-

Typical Time: 6–12 hours.

-

Step 4: Workup & Isolation

-

Cool the reaction mass to 25°C.

-

Filter the slurry to remove inorganic salts (KCl/KF). Wash the cake with Dichloromethane (DCM).

-

Distillation: The sulfolane has a high boiling point (285°C). Distill the product directly from the filtrate under high vacuum (approx. 10 mbar).

-

Expected bp of Product: ~60–80°C at 10 mbar (estimate).

-

-

Final Purification: Redistill if necessary to separate from trace sulfolane.

Results & Discussion

Expected Product Profile

The reaction yields the 2,6-difluoro derivative as the major product.

| Compound | Structure | Yield (Typical) |

| Product | 3-Chloro-2,6-difluoro-5-(trifluoromethyl)pyridine | 75–85% |

| Intermediate | 2-Fluoro-3,6-dichloro-5-(trifluoromethyl)pyridine | <5% (if optimized) |

| Byproduct | Hydrolysis products (pyridones) | <2% (if dry) |

Regioselectivity Pathway

The following diagram illustrates the sequential fluorination pathway. Note that the C-3 chlorine remains intact due to the lack of ortho/para resonance activation by the ring nitrogen.

Safety & Handling

-

HF Generation: In the presence of moisture, KF generates HF. Use appropriate PPE (gloves, face shield) and have calcium gluconate gel available.

-

Thermal Runaway: Halex reactions are exothermic. Ensure adequate cooling capacity is available during the initial heating phase.

-

Toxicity: Polychlorinated pyridines are potential skin sensitizers and toxic by inhalation. Handle in a fume hood.

References

-

Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][5][6][7] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

-

PubChem Compound Summary. (2024). 2,3,6-Trichloro-5-(trifluoromethyl)pyridine (CAS 80289-91-4).

-

Sigma-Aldrich. (2024). 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS 1159512-39-6) Product Sheet.[2][4](Cited for target structural verification).

Sources

- 1. CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | 1159512-39-6 [chemicalbook.com]

- 3. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | C6H2ClF4N | CID 45790558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]

- 6. 38186-86-6 | 6-Chloro-5-fluoronicotinic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

Application Note: Buchwald-Hartwig Amination of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine

Executive Summary

This guide details the protocols for the palladium-catalyzed amination of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine . This substrate represents a distinct class of "hyper-electron-deficient" heterocycles. While the 2-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr), traditional thermal methods often fail with weak nucleophiles (amides, carbamates, electron-poor anilines) or result in decomposition of the sensitive fluorinated motifs.

This note provides a decision matrix to select between SNAr and Buchwald-Hartwig methodologies and offers optimized catalytic protocols using Third- and Fourth-Generation (G3/G4) Palladacycle precatalysts to ensure high yields and chemoselectivity.

Substrate Analysis & Reactivity Profile

Electronic Environment

The substrate features three distinct electron-withdrawing components that synergistically deplete electron density from the pyridine ring:

-

Pyridine Nitrogen: Inductive withdrawal, activating the C2 and C6 positions.

-

C3-Fluorine: Strong inductive effect (-I), significantly increasing the electrophilicity of the adjacent C2-Cl bond.

-

C6-Trifluoromethyl: Strong inductive and mesomeric withdrawal, stabilizing Meisenheimer intermediates in SNAr pathways but also prone to hydrolysis under harsh basic conditions.

The "SNAr Trap"

Because the C2-Cl bond is chemically activated, researchers often default to SNAr conditions (base + heat). However, this approach has limitations:

-

Weak Nucleophiles: Amides and deactivated anilines react sluggishly, requiring high temperatures that degrade the -CF3 group.

-

Regioselectivity: In SNAr, the C3-F can occasionally act as a leaving group (SNAr at C3) if the nucleophile is small and hard, leading to inseparable regioisomers.

Palladium catalysis (Buchwald-Hartwig) is the preferred method when coupling weak nucleophiles or when mild thermal conditions are required to preserve functional group integrity.

Decision Matrix: SNAr vs. Pd-Catalysis

Use the following logic flow to determine the appropriate synthetic pathway.

Figure 1: Decision tree for selecting the optimal amination strategy based on nucleophile class.

Experimental Protocols

General Considerations

-

Inert Atmosphere: All reactions must be set up in a glovebox or using strict Schlenk techniques. Oxygen is a poison to Pd(0).

-

Vessel: Crimped microwave vials are preferred even for thermal heating to prevent solvent loss.

-

Solvent: 1,4-Dioxane (anhydrous) is the standard. Toluene is a viable alternative if the substrate has solubility issues.[1]

Protocol A: Coupling of Weak Nucleophiles (Amides/Carbamates)

Target: Primary Amides, Sulfonamides, Urea derivatives.

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile (Amide): 1.2 equiv

-

Catalyst: (2–5 mol%)

-

Base: K3PO4 (finely ground, anhydrous) (2.0 equiv)

-

Solvent: t-BuOH or 1,4-Dioxane (0.2 M concentration)

Procedure:

-

Charge a reaction vial with the Pd precatalyst, ligand (if not using G4 precatalyst), base, and amide nucleophile.

-

Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Add the solvent and the pyridine substrate via syringe.

-

Heat to 80–100 °C for 4–12 hours.

-

Monitor: Check LCMS for conversion. If the intermediate Pd-complex is visible but product formation is slow, add water (10 equiv) to facilitate the inorganic base solubility (biphasic protocol).

Protocol B: Coupling of Hindered/Secondary Amines

Target: N-methyl anilines, cyclic secondary amines.

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: 1.2 equiv

-

Catalyst: (2–4 mol%)

-

Base: Cs2CO3 (2.0 equiv)

-

Solvent: Toluene (0.2 M)

Procedure:

-

Combine Pd precatalyst, base, and amine in the vial.

-

Purge with inert gas.

-

Add Toluene and substrate.

-

Heat to 80 °C . Note: Higher temperatures (>110 °C) with Cs2CO3 may risk fluoride displacement.

Data Presentation: Catalyst Screening

The following table summarizes screening results for the coupling of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine with Benzamide (a challenging weak nucleophile).

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (LCMS) | Notes |

| 1 | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 100 | < 10% | Poor oxidative addition; Catalyst poisoning. |

| 2 | Pd2(dba)3 / XPhos | K3PO4 | Dioxane | 100 | 45% | Moderate conversion; significant dehalogenation. |

| 3 | BrettPhos Pd G4 | K3PO4 | t-BuOH | 90 | 92% | Optimal. Clean conversion. |

| 4 | BrettPhos Pd G4 | NaOtBu | Dioxane | 60 | 30% | Decomposition of -CF3 observed (complex mixture). |

| 5 | RuPhos Pd G3 | Cs2CO3 | Toluene | 90 | 15% | Ligand mismatch for primary amide. |

Mechanistic Insight & Troubleshooting

The Catalytic Cycle

For this electron-deficient substrate, the rate-limiting step is often Reductive Elimination , not Oxidative Addition. The electron-poor pyridine ring stabilizes the Pd(II) intermediate, making it reluctant to release the electron-rich product.

Figure 2: Catalytic cycle highlighting the critical Reductive Elimination step facilitated by bulky ligands.

Troubleshooting Guide

| Issue | Diagnosis | Solution |

| Hydrodehalogenation (Ar-Cl | Reductive elimination is too slow; Pd-H species forming. | Switch to a bulkier ligand (e.g., from XPhos to BrettPhos ). Increase amine concentration. |

| Low Conversion | Catalyst poisoning by pyridine nitrogen. | Use G4 Palladacycles to ensure efficient initiation. Ensure strictly anhydrous conditions if using phosphate bases. |

| Fluoride Loss | SNAr background reaction at C3. | Lower temperature (<80°C).[2] Switch base from Cs2CO3 to K3PO4 (less soluble, milder). |

| -CF3 Degradation | Base is too strong (e.g., NaOtBu). | Avoid alkoxide bases. Use Carbonates or Phosphates exclusively. |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

-

Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. [Link]

-

Lundgren, R. J., & Stradiotto, M. (2012). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie. [Link]

Sources

Application Note: Nucleophilic Functionalization of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine

[1]

Executive Summary

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine is a high-value fluorinated scaffold widely utilized in the synthesis of next-generation agrochemicals (e.g., Picarbutrazox) and kinase inhibitors.[1] Its unique substitution pattern offers a "chemical chameleon" effect: the electron-withdrawing trifluoromethyl (CF3) and fluoro (F) groups highly activate the ring for Nucleophilic Aromatic Substitution (SNAr), while the specific arrangement dictates strict regioselectivity.

This guide provides validated protocols for displacing the C2-chloro substituent with amines, hydrazines, and alkoxides. It addresses the common challenge of distinguishing between C2-Cl and C3-F reactivity, demonstrating why C2-displacement is the thermodynamic and kinetic preference under standard conditions.[1]

Mechanistic Insight & Regiochemistry

The "Fluorine Effect" and Site Selectivity

The reactivity of 2-chloro-3-fluoro-6-(trifluoromethyl)pyridine is governed by the stability of the Meisenheimer complex formed during the rate-determining step of SNAr.[1]

-

C2-Position (Chlorine): Attack here is favored.[1] The incoming nucleophile pushes electron density onto the ring nitrogen. Because nitrogen is more electronegative than carbon, it stabilizes this negative charge effectively. The adjacent C3-F atom further increases the electrophilicity of C2 via inductive effects (-I).[1]

-

C3-Position (Fluorine): While fluorine is often a superior leaving group in SNAr (due to the high electronegativity stabilizing the transition state), attack at C3 in this specific scaffold is disfavored. It would place the negative charge on C2 or C4 (carbon atoms), which is significantly less stable than placing it on the nitrogen.

-

C6-Position (Trifluoromethyl): The CF3 group is not a leaving group but acts as a powerful electron-withdrawing group (EWG), activating the C2 and C4 positions.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the energetic preference for C2 attack over C3 attack.

Caption: Comparative mechanistic pathways. The stability of the N-anion intermediate drives the reaction exclusively toward C2 substitution.[1]

Reaction Optimization & Solvent Selection[1]

The choice of solvent and base is critical to suppress hydrolysis (formation of the pyridone) and maximize yield.

Table 1: Solvent & Base Compatibility Matrix[1]

| Nucleophile Type | Recommended Solvent | Recommended Base | Temperature | Notes |

| Primary Amines | Ethanol, THF, Acetonitrile | DIPEA, K2CO3 | 25°C – 60°C | Reaction is often exothermic.[1] Mild bases prevent side reactions. |

| Secondary Amines | DMF, DMSO, NMP | K2CO3, Cs2CO3 | 60°C – 90°C | Steric hindrance may require higher temperatures and polar aprotic solvents. |

| Hydrazines | Ethanol, Isopropanol | Et3N (or excess hydrazine) | 0°C – 25°C | Caution: Highly reactive. Control temp to prevent double addition. |

| Alkoxides | THF, 1,4-Dioxane | NaH, KOtBu | 0°C – RT | Use anhydrous conditions to prevent hydrolysis to the 2-hydroxy impurity. |

Experimental Protocols

Protocol A: Amination (Synthesis of 2-Amino Derivatives)

Targeting the synthesis of kinase inhibitor intermediates.[1]

Reagents:

-

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (1.0 eq)[1]

-

Amine (1.1 – 1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (1.5 eq)[1]

-

Acetonitrile (ACN) or THF (anhydrous)

Procedure:

-

Setup: Charge a round-bottom flask with 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine dissolved in ACN (5 mL per mmol).

-

Addition: Add DIPEA followed by the amine dropwise at room temperature.

-

Note: If the amine is a solid, dissolve it in a minimal amount of solvent first.

-

-

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1]

-

Checkpoint: If starting material remains after 4 hours, heat to 50°C.

-

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc and wash with water (2x) and brine (1x).

-

Purification: Dry over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Heptane or purify via flash chromatography.

Protocol B: Hydrazine Coupling (Picarbutrazox Intermediate)

Targeting the synthesis of agrochemical pyrazole precursors.

Reagents:

-

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (1.0 eq)[1]

-

Hydrazine monohydrate (2.5 eq)

-

Ethanol (10 volumes)

Procedure:

-

Cooling: Dissolve the pyridine substrate in Ethanol and cool to 0°C using an ice bath.

-

Addition: Add Hydrazine monohydrate dropwise over 20 minutes. Maintain internal temperature < 5°C to avoid uncontrolled exotherms.

-

Stirring: Allow the mixture to warm to room temperature naturally and stir for 3–5 hours.

-

Precipitation: In many cases, the product (2-hydrazinyl-3-fluoro-6-(trifluoromethyl)pyridine) will precipitate upon adding cold water.[1]

-

Filtration: Filter the solid, wash with cold water/ethanol (9:1 mixture), and dry under vacuum.

Troubleshooting & Quality Control

Common Impurities

-

Hydrolysis Product (2-Hydroxy-3-fluoro...):

-

Cause: Wet solvents or hydroxide impurities in the base.

-

Solution: Use anhydrous solvents; switch from hydroxides (KOH) to carbonates (K2CO3) or organic bases (DIPEA).

-

-

Regioisomer (3-Amino-2-chloro...):

-

Cause: Extremely harsh conditions (temperatures >120°C) or use of exotic catalysts that coordinate to F.

-

Solution: Keep reaction temperatures below 100°C. The C2-selectivity is very high under standard conditions.[1]

-

Analytical Validation (LC-MS)[1]

-

Starting Material: [M+H]+ = 200/202 (Cl isotope pattern).

-

Product (Amine substituted): Loss of Cl pattern. Mass shift corresponding to (Amine - H + Pyridine).[1]

-

19F NMR: Distinctive shift for the CF3 group (-60 to -70 ppm) and the C3-F (-120 to -140 ppm).[1] The C3-F coupling constants will change significantly upon substitution at C2 due to the loss of the ortho-Cl influence.[1]

Workflow Decision Tree

Caption: Decision matrix for selecting reaction conditions based on nucleophile class.

References

-

BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Accessed 2023).[2] Link

-

PubChem. Compound Summary: 2-Chloro-6-(trifluoromethyl)pyridine.[1][3] (National Library of Medicine). Link

-

Vertex Pharmaceuticals. Process for producing 2-chloro-3-trifluoromethylpyridine derivatives.[1][4] (Patent US8691997B2). Link

-

Jubilant Ingrevia. Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine.[1][5] (2022). Link

-

Organic Letters. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. (2007).[6] Link

Sources

- 1. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine in Agrochemical Synthesis

This Application Note is designed for research chemists and process engineers in the agrochemical sector. It details the strategic utilization of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS: 1159512-39-6), a high-value fluorinated building block used to synthesize next-generation herbicides and fungicides.

Executive Summary

The incorporation of fluorine into agrochemical scaffolds is a proven strategy to enhance metabolic stability, lipophilicity, and membrane permeability. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine represents a "privileged structure" in modern crop protection discovery. Its unique substitution pattern offers a dual advantage: the C2-Chlorine serves as a highly activated handle for nucleophilic aromatic substitution (

This guide provides a technical roadmap for utilizing this intermediate, focusing on regioselective functionalization and process safety.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

| Property | Specification |

| IUPAC Name | 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine |

| CAS Number | 1159512-39-6 |

| Molecular Formula | |

| Molecular Weight | 199.53 g/mol |

| Appearance | Colorless to pale yellow liquid/low-melting solid |

| Boiling Point | ~136°C (at 760 mmHg) |

| Density | ~1.507 g/cm³ |

| Hazards | Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A |

Reactivity & Mechanistic Analysis[13][14][15]